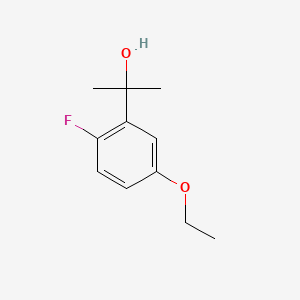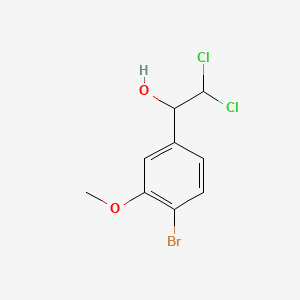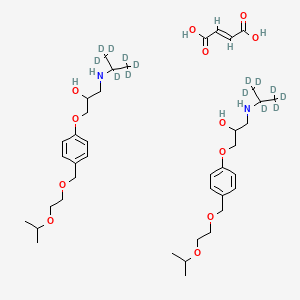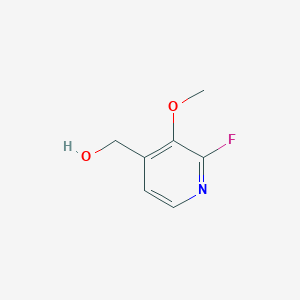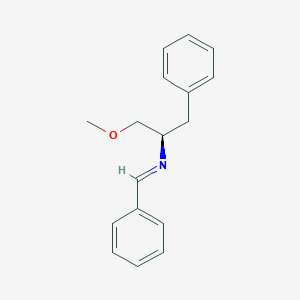
(R)-N-Benzylidene-1-methoxy-3-phenylpropan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-N-Benzylidene-1-methoxy-3-phenylpropan-2-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a benzylidene group attached to a methoxyphenylpropanamine structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Benzylidene-1-methoxy-3-phenylpropan-2-amine typically involves the condensation of ®-1-methoxy-3-phenylpropan-2-amine with benzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of ®-N-Benzylidene-1-methoxy-3-phenylpropan-2-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions
®-N-Benzylidene-1-methoxy-3-phenylpropan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The benzylidene group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce amines or alcohols.
科学的研究の応用
®-N-Benzylidene-1-methoxy-3-phenylpropan-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ®-N-Benzylidene-1-methoxy-3-phenylpropan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- ®-N-Benzylidene-1-methoxy-3-phenylpropan-2-amine can be compared with other benzylidene derivatives and methoxyphenylpropanamines.
- Similar compounds include ®-N-Benzylidene-1-methoxy-3-phenylpropan-1-amine and (S)-N-Benzylidene-1-methoxy-3-phenylpropan-2-amine.
Uniqueness
The uniqueness of ®-N-Benzylidene-1-methoxy-3-phenylpropan-2-amine lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. These properties make it suitable for specialized applications in research and industry.
特性
分子式 |
C17H19NO |
|---|---|
分子量 |
253.34 g/mol |
IUPAC名 |
N-[(2R)-1-methoxy-3-phenylpropan-2-yl]-1-phenylmethanimine |
InChI |
InChI=1S/C17H19NO/c1-19-14-17(12-15-8-4-2-5-9-15)18-13-16-10-6-3-7-11-16/h2-11,13,17H,12,14H2,1H3/t17-/m1/s1 |
InChIキー |
SUBNLDMYESIJHW-QGZVFWFLSA-N |
異性体SMILES |
COC[C@@H](CC1=CC=CC=C1)N=CC2=CC=CC=C2 |
正規SMILES |
COCC(CC1=CC=CC=C1)N=CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


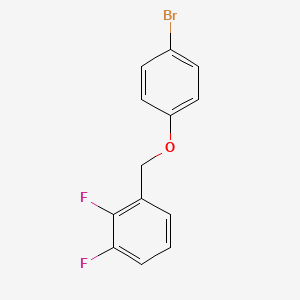
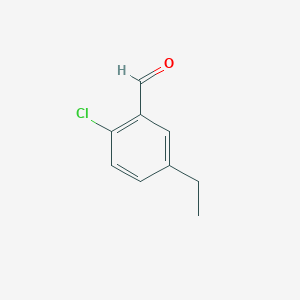
![N'-[(1E)-(2,6-Dichloropyridin-3-yl)methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B14028829.png)
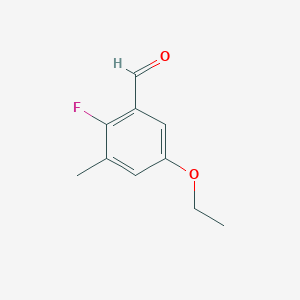
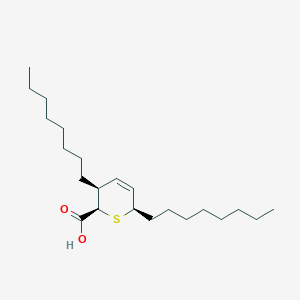
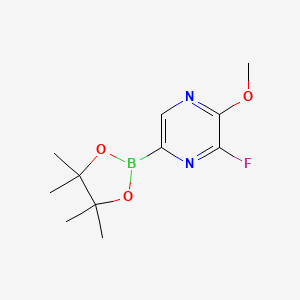
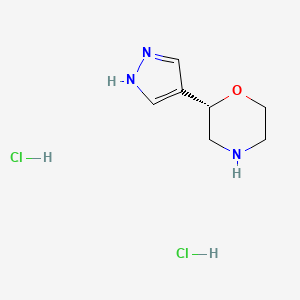
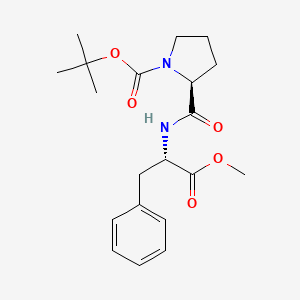
![9-(((Trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo[7]annulen-2-yl pivalate](/img/structure/B14028884.png)
